Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the oxirane ring, along with a carboxylate ester functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of an appropriate epoxide precursor with methanol in the presence of a strong acid catalyst. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Catalyst: Strong acid such as sulfuric acid or hydrochloric acid
Solvent: Methanol or a mixture of methanol and water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted oxirane derivatives
Scientific Research Applications
Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The methoxymethyl and methyl groups can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-methyloxirane-2-carboxylate: Lacks the methoxymethyl group, which can affect its reactivity and applications.
Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate: Has an ethyl ester group instead of a methyl ester, leading to differences in physical and chemical properties.
Methyl 3-(hydroxymethyl)-3-methyloxirane-2-carboxylate:
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(4-9-2)5(11-7)6(8)10-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCSWTWSKBOGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C(=O)OC)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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